1-(3-isoxazolyl)-1H-pyrrole-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

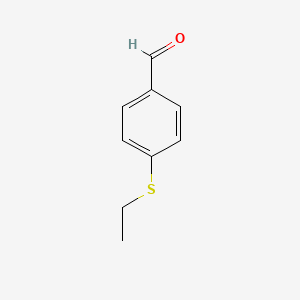

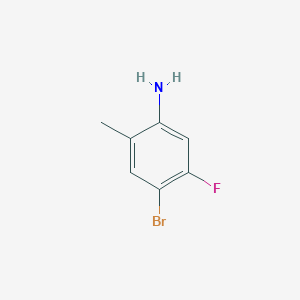

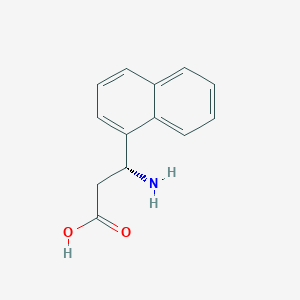

1-(3-isoxazolyl)-1H-pyrrole-2-carbaldehyde is a chemical compound with a complex structure. It belongs to the class of isoxazole derivatives, which are five-membered heterocycles containing both oxygen and nitrogen atoms. The isoxazole ring imparts diverse biological activities, making it an intriguing subject for research in medicinal chemistry .

Synthesis Analysis

- Hydroxylamine Reaction : Isoxazoles can be synthesized by reacting hydroxylamine with 1,3-diketones or derivatives of propiolic acid .

Molecular Structure Analysis

The molecular structure of 1-(3-isoxazolyl)-1H-pyrrole-2-carbaldehyde consists of a pyrrole ring fused with an isoxazole ring. The isoxazole ring contains an oxygen atom adjacent to the nitrogen atom. The specific arrangement of functional groups on the isoxazole nucleus significantly influences its biological activity .

Chemical Reactions Analysis

Physical And Chemical Properties Analysis

科学的研究の応用

1. NMR Spectroscopy and Conformational Analysis

A study by Afonin et al. (2009) explored the intramolecular hydrogen bonding effects in isomers of 1-vinylpyrrole-2-carbaldehyde, as demonstrated through NMR spectroscopy and DFT calculations. This research highlights the compound's utility in understanding molecular conformations and bonding interactions, crucial for chemical and pharmaceutical research (Afonin et al., 2009).

2. Synthesis of Single Molecule Magnets

Giannopoulos et al. (2014) reported the use of 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, in the coordination of paramagnetic metal ions, leading to the synthesis of a {Mn(III)25} barrel-like cluster. This demonstrates its potential in creating single-molecule magnets, a significant step in the field of material science and nanotechnology (Giannopoulos et al., 2014).

3. Development of Pyrrole Diones and Quinoxalines

Galenko et al. (2022) utilized an isoxazole strategy involving the formal isomerization of isoxazole-5-carbaldehydes for synthesizing various pyrrole diones. These compounds serve as precursors for the creation of substituted pyrrolo[2,3-b]quinoxalines, showing promise in organic synthesis and pharmaceuticals (Galenko et al., 2022).

4. Fluorescence and Benzimidazole Synthesis

Trofimov et al. (2009) achieved the synthesis of 1-vinylpyrrole-benzimidazole ensembles through a condensation process involving 1-vinyl-1H-pyrrole-2-carbaldehydes. The resulting compounds exhibited intense fluorescence, significant for developing fluorescent materials and probes (Trofimov et al., 2009).

5. Supramolecular Chemistry

Gunaseelan et al. (2007) studied the carbazole unit in a molecule related to 1-(3-isoxazolyl)-1H-pyrrole-2-carbaldehyde, revealing insights into molecular planarity and hydrogen bonding. This contributes to the understanding of supramolecular interactions in chemical and pharmaceutical research (Gunaseelan et al., 2007).

特性

IUPAC Name |

1-(1,2-oxazol-3-yl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-6-7-2-1-4-10(7)8-3-5-12-9-8/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGTXJYSWRYDHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=NOC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B1276703.png)

![4-amino-5-[(2,6-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276707.png)

![N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine](/img/structure/B1276718.png)